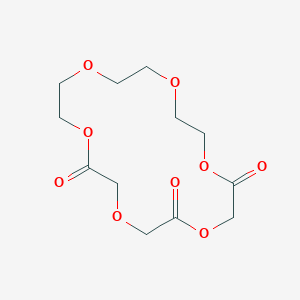
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation . The reaction involves the following steps:
- Reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base .
- The mixture is then heated to 800°C for 15 hours and slowly cooled to room temperature .
Industrial production methods often involve the oligomerization of ethylene oxide .
Chemical Reactions Analysis
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often catalyzed by phase-transfer catalysts.
Substitution: Substitution reactions involving this compound typically use common reagents such as sodium borohydride and potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione involves its ability to form stable complexes with cations. The compound’s macrocyclic structure allows it to encapsulate cations, stabilizing them through electrostatic interactions . This ionophoric property makes it useful in various applications, including catalysis and ion transport studies .
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione is unique due to its specific macrocyclic structure and ionophoric properties. Similar compounds include:
15-Crown-5: A smaller crown ether with five oxygen atoms in its ring structure.
12-Crown-4: An even smaller crown ether with four oxygen atoms.
24-Crown-8: A larger crown ether with eight oxygen atoms.
These similar compounds differ in their ring size and the number of oxygen atoms, which affects their ability to complex with different cations.
Properties
CAS No. |
79687-36-8 |
|---|---|
Molecular Formula |
C12H18O9 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane-2,5,9-trione |
InChI |
InChI=1S/C12H18O9/c13-10-7-18-8-11(14)21-9-12(15)20-6-4-17-2-1-16-3-5-19-10/h1-9H2 |
InChI Key |
UAHFLOMSIGDBPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)COC(=O)COCC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


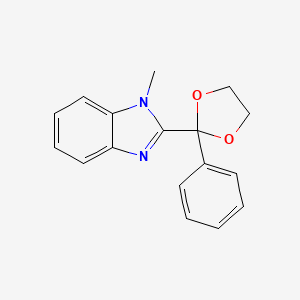
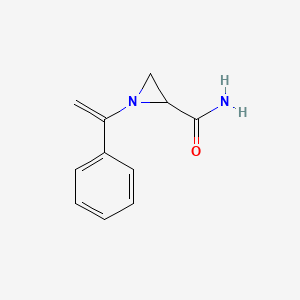
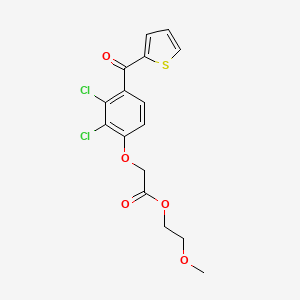
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
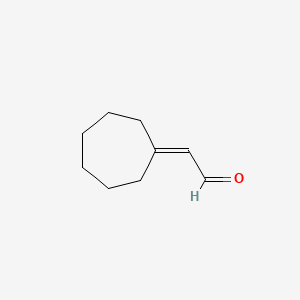

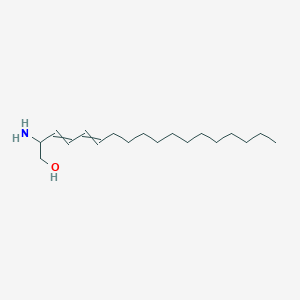
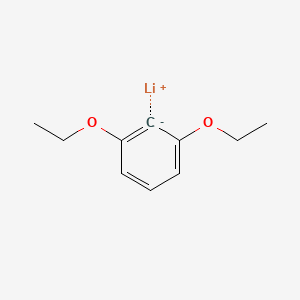
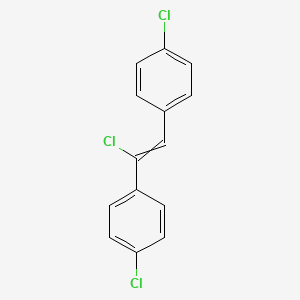
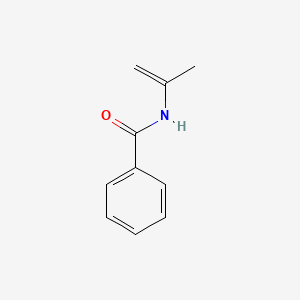

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
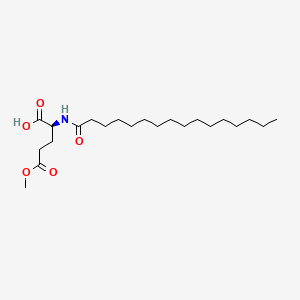
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
